2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
Brand Name: Vulcanchem
CAS No.: 316131-42-7
VCID: VC21070192
InChI: InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O
Molecular Formula: C21H18N2O3
Molecular Weight: 346.4 g/mol

2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

CAS No.: 316131-42-7

Cat. No.: VC21070192

Molecular Formula: C21H18N2O3

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide - 316131-42-7

Specification

CAS No. 316131-42-7
Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
IUPAC Name 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+
Standard InChI Key KZQVVVKGPPAFHG-HYARGMPZSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O

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